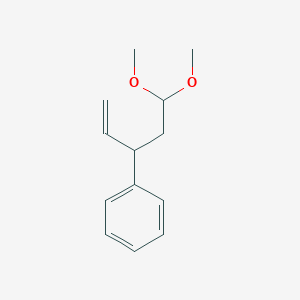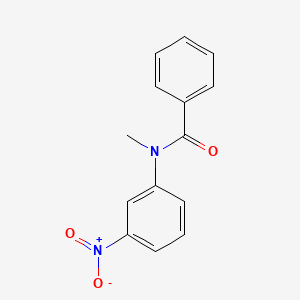
Benzamide, N-methyl-N-(3-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-methyl-N-(3-nitrophenyl)- is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.2567 g/mol It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a methyl group and a nitrophenyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-N-(3-nitrophenyl)- typically involves the acylation of 3-nitroaniline with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of Benzamide, N-methyl-N-(3-nitrophenyl)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-methyl-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-methyl-N-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-methyl-N-(3-nitrobenzoyl)benzamide.
Scientific Research Applications
Benzamide, N-methyl-N-(3-nitrophenyl)- has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzamide, N-methyl-N-(3-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity . The methyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Similar structure but lacks the nitrophenyl group.
N-(3-nitrophenyl)benzamide: Similar structure but lacks the methyl group.
N-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.
Uniqueness
Benzamide, N-methyl-N-(3-nitrophenyl)- is unique due to the presence of both the methyl and nitrophenyl groups, which confer specific chemical properties and biological activities.
Properties
CAS No. |
51774-37-9 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-methyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H12N2O3/c1-15(14(17)11-6-3-2-4-7-11)12-8-5-9-13(10-12)16(18)19/h2-10H,1H3 |
InChI Key |
KSPNHTHXZNNMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



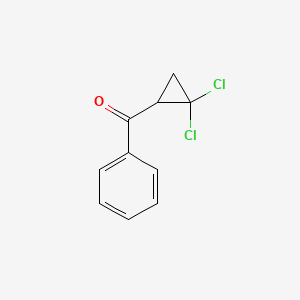


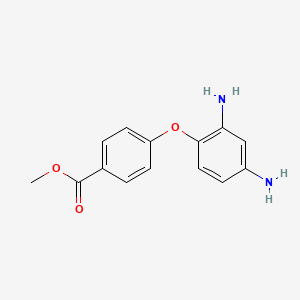

![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
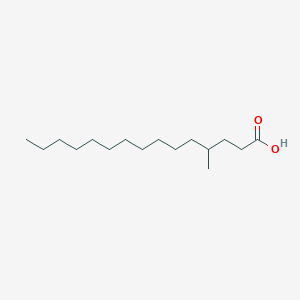
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)
